hVEGF-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

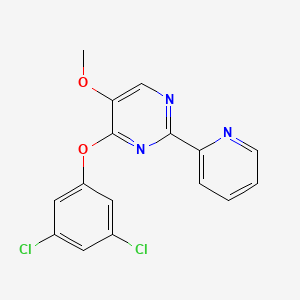

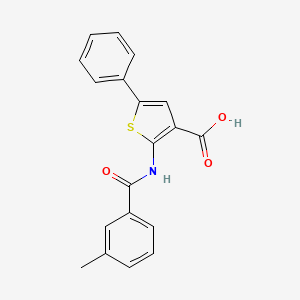

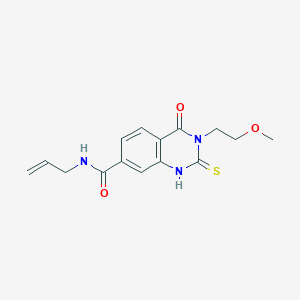

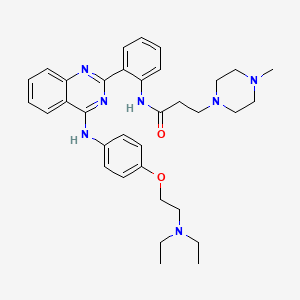

hVEGF-IN-1 est un dérivé de quinazoline connu pour sa capacité à se lier spécifiquement à la séquence riche en guanine dans le site d'entrée ribosomique interne A (IRES-A) et à déstabiliser la structure du quadruplex G. Ce composé est particulièrement important dans la recherche sur le cancer en raison de sa capacité à entraver la migration des cellules tumorales et à réprimer la croissance tumorale en diminuant l'expression de la protéine du facteur de croissance endothéliale vasculaire A (VEGF-A) .

Applications De Recherche Scientifique

hVEGF-IN-1 a plusieurs applications en recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier l'inhibition de la migration des cellules tumorales et de la croissance tumorale en diminuant l'expression de la protéine VEGF-A.

Études de l'angiogenèse : Il est utilisé pour étudier le rôle du VEGF-A dans l'angiogenèse et le développement de nouveaux vaisseaux sanguins.

Développement de médicaments : Il sert de composé d'avance potentiel pour le développement de nouveaux médicaments anticancéreux ciblant le VEGF-A.

Mécanisme d'action

This compound exerce ses effets en se liant spécifiquement à la séquence riche en guanine dans le site d'entrée ribosomique interne A (IRES-A) et en déstabilisant la structure du quadruplex G. Cette liaison inhibe la traduction du VEGF-A en empêchant le ribosome d'accéder à l'ARNm. La diminution de l'expression de la protéine VEGF-A conduit à une réduction de la migration des cellules tumorales et de la croissance tumorale .

Mécanisme D'action

Target of Action

hVEGF-IN-1, a quinazoline derivative, specifically binds to the G-rich sequence in the internal ribosome entry site A (IRES-A) and destabilizes the G-quadruplex structure . The primary target of this compound is the VEGF-A protein, which plays a crucial role in angiogenesis .

Mode of Action

this compound interacts with its target by binding to the IRES-A with a Kd of 0.928 μM . This interaction destabilizes the G-quadruplex structure, which in turn leads to a decrease in VEGF-A protein expression . As a result, this compound can hinder tumor cell migration and suppress tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway. By decreasing the expression of VEGF-A, this compound disrupts the normal functioning of this pathway, which is essential for angiogenesis . The downstream effects include reduced tumor cell migration and suppressed tumor growth .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor cell migration and the suppression of tumor growth . These effects are achieved through the specific binding of this compound to the IRES-A, leading to a decrease in VEGF-A protein expression .

Analyse Biochimique

Biochemical Properties

hVEGF-IN-1 binds to the mRNA encoding VEGF-A with a Kd of 4.64 µM and decreases its translation when used at a concentration of 1.5 µM . It is a glycosylated protein .

Cellular Effects

This compound reduces migration of MCF-7 breast cancer cells . It stimulates cell proliferation in a dose-dependent manner in both HUVEC and ECV-304 cells .

Molecular Mechanism

This compound binds to the IRES-A (WT) with a Kd of 0.928 μM in SPR experiments . It hinders tumor cells migration and represses tumor growth by decreasing VEGF-A protein expression .

Temporal Effects in Laboratory Settings

The expression levels of this compound are strictly dependent on the adenoviral viral load used . It was produced with purity over 98% after a single step chromatography by immobilized metal affinity chromatography .

Dosage Effects in Animal Models

The neovascularization activity of this compound was demonstrated by vascular permeability assays in matrigel plug-bearing mice, showing significantly increased vasculature leakage after treatment with this compound .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du hVEGF-IN-1 implique la préparation de dérivés de quinazoline. La voie de synthèse spécifique et les conditions de réaction pour le this compound ne sont pas facilement disponibles dans le domaine public. Les dérivés de quinazoline sont généralement synthétisés par une série d'étapes impliquant la formation du noyau de quinazoline, suivie d'une fonctionnalisation à diverses positions sur la structure du noyau.

Méthodes de production industrielle

Les méthodes de production industrielle du this compound ne sont pas bien documentées. Généralement, la production de ces composés à l'échelle industrielle nécessiterait une optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté élevée, ainsi que le développement de procédés de purification efficaces.

Analyse Des Réactions Chimiques

Types de réactions

hVEGF-IN-1 subit plusieurs types de réactions chimiques, notamment :

Réactions de liaison : Il se lie à la séquence riche en guanine dans le site d'entrée ribosomique interne A (IRES-A) et déstabilise la structure du quadruplex G.

Réactions d'inhibition : Il inhibe la traduction du VEGF-A en se liant à son ARNm.

Réactifs et conditions courants

Réactifs : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent divers solvants comme le diméthylsulfoxyde (DMSO) et l'éthanol.

Conditions : Les réactions sont généralement effectuées dans des conditions de température et de pH contrôlées pour garantir la stabilité et l'activité du composé.

Principaux produits formés

Le principal produit formé par les réactions impliquant le this compound est l'inhibition de l'expression de la protéine VEGF-A, ce qui conduit à une réduction de la migration des cellules tumorales et de la croissance tumorale .

Comparaison Avec Des Composés Similaires

Composés similaires

Inhibiteurs du VEGF-A : D'autres composés qui inhibent le VEGF-A comprennent le bévacizumab et le ranibizumab.

Dérivés de quinazoline : Des dérivés de quinazoline similaires comprennent le géfitinib et l'erlotinib, qui sont utilisés comme inhibiteurs de la tyrosine kinase en thérapie anticancéreuse.

Unicité

hVEGF-IN-1 est unique par sa liaison spécifique à la séquence riche en guanine dans le site d'entrée ribosomique interne A (IRES-A) et sa capacité à déstabiliser la structure du quadruplex G. Ce mécanisme d'action spécifique le distingue des autres inhibiteurs du VEGF-A et des dérivés de quinazoline .

Propriétés

IUPAC Name |

N-[2-[4-[4-[2-(diethylamino)ethoxy]anilino]quinazolin-2-yl]phenyl]-3-(4-methylpiperazin-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43N7O2/c1-4-40(5-2)24-25-43-27-16-14-26(15-17-27)35-33-29-11-7-9-13-31(29)37-34(38-33)28-10-6-8-12-30(28)36-32(42)18-19-41-22-20-39(3)21-23-41/h6-17H,4-5,18-25H2,1-3H3,(H,36,42)(H,35,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBJAHJNWHZSJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4NC(=O)CCN5CCN(CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2553935.png)

![4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2553936.png)

![2-Ethyl-5-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2553940.png)

![1-(2,5-dimethylbenzyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2553941.png)

![3,6-diethyl 2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2553944.png)